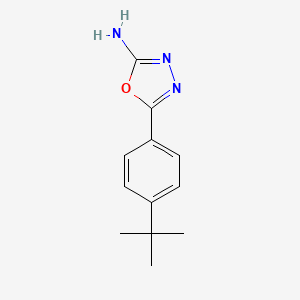

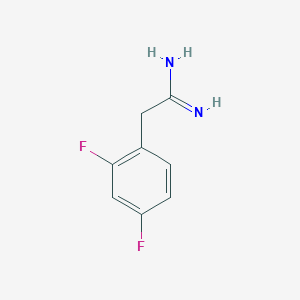

5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-(4-tert-Butylphenyl)-8-methyl-1,5-naphthyridine was prepared by the conversion of 4-hydroxy-8-methyl-1,5-naphthyridine to its triflate, followed by Suzuki coupling with 4-t-butylphenylboronic acid .Scientific Research Applications

Application 1: Use in Organic Chemistry

- Specific Scientific Field: Organic Chemistry .

- Summary of the Application: The compound “5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine” is used in the synthesis of other organic compounds. For instance, it is used in the synthesis of “3,5-Bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]nitrobenzene” and "3,5-Bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]benzenamine" .

- Methods of Application or Experimental Procedures: In one procedure, a solution of 5-nitroisophthaloyl dichloride and 4-tert-butylbenzhydrazide in CHCl3 was heated to reflux for 12 hours. The solvent was then removed in vacuum, the residue was dried and combined with freshly distilled POCl3. The solution was heated to reflux for 3 hours until evolution of HCl ceased . In another procedure, a solution of a reducing agent was added to a solution of 3,5-bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]nitrobenzene in warm pyridine. The reaction mixture was heated to reflux for 90 minutes .

- Results or Outcomes: The procedures resulted in the synthesis of “3,5-Bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]nitrobenzene” and “3,5-Bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]benzenamine”. The yields were not optimized and the procedures could be improved for better results .

Application 2: Use in Solubility Studies

- Specific Scientific Field: Physical Chemistry .

- Summary of the Application: The compound “2-(4-Tert-butylphenyl)-5-(4-biphenyl)-1,3,4-oxadiazole”, which is structurally similar to “5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine”, has been used in studies to measure and evaluate its solubility in different organic solvents at various temperatures .

- Methods of Application or Experimental Procedures: The solubility of the compound was measured in different organic solvents at various temperatures. The data obtained was then used to evaluate models of solubility .

- Results or Outcomes: The study provided valuable data on the solubility of the compound in different solvents at various temperatures. This information can be useful in various applications, such as in the design of chemical processes or in the development of pharmaceutical formulations .

Application 3: Use in Synthesis of 1,5-Naphthyridines

- Specific Scientific Field: Organic Chemistry .

- Summary of the Application: The compound “5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine” can be used in the synthesis of 1,5-naphthyridines, which are important heterocycles in the field of medicinal chemistry .

- Methods of Application or Experimental Procedures: The synthesis of 1,5-naphthyridines involves several steps, including the conversion of 4-hydroxy-8-methyl-1,5-naphthyridine to its triflate, followed by Suzuki coupling with 4-t-butylphenylboronic acid .

- Results or Outcomes: The procedures resulted in the synthesis of 1,5-naphthyridines. These compounds have a significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .

Application 4: Use in Solubility Studies

- Specific Scientific Field: Physical Chemistry .

- Summary of the Application: The compound “2-(4-Tert-butylphenyl)-5-(4-biphenyl)-1,3,4-oxadiazole”, which is structurally similar to “5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine”, has been used in studies to measure and evaluate its solubility in different organic solvents at various temperatures .

- Methods of Application or Experimental Procedures: The solubility of the compound was measured in different organic solvents at various temperatures. The data obtained was then used to evaluate models of solubility .

- Results or Outcomes: The study provided valuable data on the solubility of the compound in different solvents at various temperatures. This information can be useful in various applications, such as in the design of chemical processes or in the development of pharmaceutical formulations .

Application 5: Use in Synthesis of 1,5-Naphthyridines

- Specific Scientific Field: Organic Chemistry .

- Summary of the Application: The compound “5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine” can be used in the synthesis of 1,5-naphthyridines, which are important heterocycles in the field of medicinal chemistry .

- Methods of Application or Experimental Procedures: The synthesis of 1,5-naphthyridines involves several steps, including the conversion of 4-hydroxy-8-methyl-1,5-naphthyridine to its triflate, followed by Suzuki coupling with 4-t-butylphenylboronic acid .

- Results or Outcomes: The procedures resulted in the synthesis of 1,5-naphthyridines. These compounds have a significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .

Safety And Hazards

properties

IUPAC Name |

5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-12(2,3)9-6-4-8(5-7-9)10-14-15-11(13)16-10/h4-7H,1-3H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISTTWCWVFSFNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372268 | |

| Record name | 5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730606 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine | |

CAS RN |

506407-84-7 | |

| Record name | 5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Cyclobutylcarbonyl)amino]benzoic acid](/img/structure/B1622454.png)

![5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1622464.png)